N-(3-Methoxyphenyl)Cinnamamide is an organic compound with the molecular formula . It is a derivative of cinnamic acid, distinguished by the presence of a methoxy group on the phenyl ring. This compound has garnered interest in both chemistry and biology due to its potential applications as an intermediate in organic synthesis and as a pharmacological agent, particularly in the context of diabetes management and inflammation treatment .
N-(3-Methoxyphenyl)Cinnamamide can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an amide derivative of cinnamic acid. Its identification number is 127033-74-3, and it is often utilized in research settings for its unique structural properties and biological activities .
The synthesis of N-(3-Methoxyphenyl)Cinnamamide typically involves a condensation reaction between 3-methoxyaniline and cinnamic acid derivatives. A commonly employed method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of N,N-dimethylformamide (DMF) as a solvent. This reaction generally occurs at room temperature, followed by purification to obtain the desired product .
In industrial applications, continuous-flow microreactor systems can optimize the synthesis process. This method enhances control over reaction parameters such as temperature and residence time, resulting in improved yields and purity. Additionally, enzymatic catalysis using Lipozyme® TL IM has been explored, providing a more environmentally friendly alternative for synthesizing cinnamamide derivatives .
The molecular structure of N-(3-Methoxyphenyl)Cinnamamide features a cinnamic acid backbone with a methoxy-substituted phenyl ring. The compound exhibits a planar configuration due to the conjugated double bond system. Key structural data includes:
N-(3-Methoxyphenyl)Cinnamamide participates in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate or chromium trioxide | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydride | Dimethyl sulfoxide |
N-(3-Methoxyphenyl)Cinnamamide primarily targets α-glucosidase, an enzyme crucial for carbohydrate metabolism. By inhibiting this enzyme, the compound slows down carbohydrate breakdown, leading to reduced glucose absorption in the body. This mechanism results in decreased postprandial hyperglycemia, which is beneficial for managing blood sugar levels in diabetic patients .
The inhibition of α-glucosidase by N-(3-Methoxyphenyl)Cinnamamide affects carbohydrate metabolism pathways, resulting in a more gradual increase in blood glucose levels after meals. The compound demonstrates favorable pharmacokinetic properties with low toxicity, indicating its potential as a lead drug candidate for diabetes treatment .
N-(3-Methoxyphenyl)Cinnamamide is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations relevant to synthetic organic chemistry .
N-(3-Methoxyphenyl)Cinnamamide is explored for multiple applications:
The structural scaffold of cinnamamide emerged from systematic efforts to optimize bioactive natural products for drug development. N-(3-Methoxyphenyl)cinnamamide (CAS 127033-74-3) represents a synthetically modified derivative designed to enhance pharmacological properties while retaining core bioactivity. Early research focused on cinnamic acid derivatives due to their widespread occurrence in plants like Cannabis sativa, where lignanamides exhibit anti-inflammatory and neuroprotective effects [3] [5]. The integration of the 3-methoxyaniline moiety arose from structure-activity relationship (SAR) studies in opioid analgesics, particularly modifications of tramadol derivatives where methoxyaryl groups enhanced μ-opioid receptor (MOR) binding [7] [10]. Patent literature reveals targeted derivatization of cinnamoyl groups with substituted phenyl rings to develop anticancer agents, exemplified by N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds showing tubulin inhibition [4]. This strategic hybridization established N-(3-methoxyphenyl)cinnamamide as a distinct chemical entity with modifiable pharmacophores.
The molecule’s bioactivity profile stems from synergistic interactions between its two key domains:
Molecular Properties:
Property | Value | Significance |
---|---|---|
Molecular formula | C₁₆H₁₅NO₂ | MW: 253.30 g/mol |
SMILES | O=C(NC₁=CC=CC(OC)=C₁)/C=C/C₂=CC=CC=C₂ | (E)-configuration confirmed |
Physical form | White to yellow powder/crystals | Solubility in organic solvents [2] |
Storage stability | Sealed, dry, 2–8°C | Prevents hydrolysis/oxidation [1] |
N-(3-Methoxyphenyl)cinnamamide epitomizes the "natural product hybridization" approach in drug discovery. Cinnamic acid derivatives occur ubiquitously in plants—such as caffeoyl phenethyl ester (CAPE) in propolis and feruloyl amides in cereals—exhibiting antioxidant, anti-inflammatory, and antitumor activities [5] [8]. Modifying these scaffolds with synthetic pharmacophores enhances potency and target specificity:
Table 2: Biological Activities of Key Derivatives
Derivative Structure | Biological Target | Potency | Mechanistic Insight |
---|---|---|---|
Terpene-cinnamoyl hydrazone (PQM-292) | Formalin-induced pain | 82% inhibition (Phase II) | TRPA1 activation [3] |
4-Hydroxy-3-methoxy analog | Mushroom tyrosinase | IC₅₀: 0.7 µM | Copper chelation [8] |
3-((Dimethylamino)methyl)-4-hydroxy-N-phenylpiperidine conjugate | μ-Opioid receptor | Kᵢ: 7.3 nM | Water-bridge with His⁶.⁵² [7] [10] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1